molecular formula C10H11FN2O2 B2829931 Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate CAS No. 1800231-80-4

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate

Cat. No.: B2829931
CAS No.: 1800231-80-4
M. Wt: 210.208
InChI Key: NISZYSHGTWPWRQ-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate (EN300-745545) is a pyridazine derivative featuring a cyclopropyl substituent at the 6-position, a fluorine atom at the 5-position, and an ethyl ester group at the 3-position . Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. This compound is cataloged as a building block in medicinal chemistry, suggesting its utility in drug discovery for constructing pharmacologically active molecules .

Properties

IUPAC Name

ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZYSHGTWPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridazine ring.

    Fluorination: Incorporation of the fluorine atom at the 5-position of the pyridazine ring.

    Esterification: Formation of the ester functional group at the 3-position of the pyridazine ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, cyclopropylation may be carried out using cyclopropyl bromide and a base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom or other substituents on the pyridazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

  • The pyridazine core in the target compound provides two adjacent nitrogen atoms, enabling strong hydrogen-bond acceptor capacity and planar aromaticity. In contrast, thiazole-based analogs (e.g., compounds from ) contain one nitrogen and one sulfur atom, which may alter electronic distribution and polar surface area.

Substituent Effects: Fluorine vs. Trifluoromethyl: The 5-fluoro group in the pyridazine derivative offers moderate electronegativity and metabolic stability, whereas trifluoromethyl groups in thiazole derivatives enhance lipophilicity and electron-withdrawing effects . Cyclopropyl vs. Thiazole derivatives with diethoxyphenyl or methoxypropyl groups introduce bulkier substituents, which could affect solubility and membrane permeability .

Hydrogen-Bonding Patterns: Pyridazine derivatives are likely to participate in bidirectional hydrogen bonding via their nitrogen atoms, as described in graph set analysis for crystalline networks . Thiazole derivatives, with amino or chloromethyl groups, may form diverse hydrogen-bonding motifs, including N–H···O or S···H interactions, influencing crystallization behavior and solubility .

Research Findings and Methodological Considerations

While the provided evidence lacks explicit pharmacological or crystallographic data for this compound, the following insights are derived from structural analogs and general principles:

  • Synthetic Accessibility : The pyridazine derivative’s synthesis likely involves cyclopropanation via [2+1] cycloaddition and fluorination via halogen-exchange reactions. Thiazole analogs from require alternative routes, such as Hantzsch thiazole synthesis with subsequent alkylation or chloromethylation.
  • Crystallography and Modeling : Tools like SHELX and hydrogen-bonding analysis are critical for characterizing such compounds. For example, SHELXL refinements could resolve the steric effects of the cyclopropyl group, while graph set analysis may predict packing efficiencies.

Biological Activity

Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound features a pyridazine ring substituted with a cyclopropyl group and a fluorine atom. The synthesis typically involves:

  • Cyclopropylation : Introduction of the cyclopropyl group to the pyridazine ring.
  • Fluorination : Incorporation of the fluorine atom at the 5-position.
  • Esterification : Formation of the ester functional group at the 3-position.

These steps often utilize specific reagents such as cyclopropyl bromide for cyclopropylation and N-fluorobenzenesulfonimide (NFSI) for fluorination.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is significant as it may enhance binding affinity and specificity compared to non-fluorinated analogs. The compound can modulate the activity of target proteins, leading to various downstream effects on cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Specific pathways affected include those involved in tumor growth and metastasis, although further research is needed to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Ethyl 6-cyclopropyl-5-chloropyridazine-3-carboxylateChlorine instead of fluorineReduced potency
Ethyl 6-cyclopropyl-5-bromopyridazine-3-carboxylateBromine instead of fluorineModerate activity
Ethyl 6-cyclopropyl-5-iodopyridazine-3-carboxylateIodine instead of fluorineLower efficacy

The presence of fluorine in this compound enhances its biological activity compared to its chlorinated or brominated counterparts, which often show reduced potency due to differences in electronic properties and steric hindrance .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Studies : In vitro assays showed that this compound inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated pyridazine precursors with cyclopropane derivatives. For example, analogous ethyl carboxylate compounds (e.g., pyrazole derivatives) are synthesized via multi-step reactions involving cyclization under reflux with bases like potassium carbonate . Optimization includes varying solvents (e.g., ethanol, DMF), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via recrystallization or column chromatography .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorinated aromatic signals at δ 140–160 ppm in ¹⁹F NMR) .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • XRD : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves absolute configuration and detects crystallographic disorder .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous fluorinated pyridazines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to mitigate inhalation risks.
  • Store in airtight containers away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering ) or polymorphism. Use:

  • VT-NMR : Variable-temperature NMR to detect conformational changes (e.g., cyclopropyl ring dynamics).
  • 2D NMR (COSY, NOESY) : To assign overlapping signals and validate spatial arrangements .
  • Complementary XRD : Compare experimental crystal structures with DFT-optimized geometries .

Q. What strategies improve crystallization for structural studies of fluorinated pyridazines?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds .
  • Temperature Gradients : Gradual cooling (0.5°C/hr) reduces twinning. Analyze crystals with SHELXD for phase refinement .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

  • Methodological Answer : Perform graph set analysis (Etter’s method ) on XRD data to classify hydrogen-bond motifs (e.g., chains, rings). For fluorinated pyridazines:

  • C–H···F interactions often dominate, contributing to layered packing.
  • π-π stacking between aromatic rings affects thermal stability. Quantify using Hirshfeld surface analysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model fluoropyridazine reactivity at the 3-carboxylate position.
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Validate with experimental LC-MS kinetics data .

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